[1,1'-Binaphthalene]-2,2'-dithiol
Description
Binaphthyl Backbone Geometry and Torsional Dynamics
The molecular architecture of [1,1'-binaphthalene]-2,2'-dithiol is defined by its axially chiral binaphthyl backbone, where two naphthalene rings are connected at the 1 and 1' positions. The torsional angle between the naphthalene rings determines the compound’s conformational flexibility and stereochemical properties. Experimental studies using mechanochemical methods have demonstrated that the torsion angle can be reversibly tuned between -90° (orthogonal) and -80° under mechanical stress at air-water interfaces. This torsional adjustability arises from the steric interactions between hydrogen atoms at the 8 and 8' positions of the naphthalene rings, which create an energy barrier to free rotation.
Computational analyses reveal a flat torsional potential energy surface for the 1,1'-binaphthyl system, allowing for a wide range of dihedral angles (60°–120°) with minimal energy differences. This contrasts sharply with 2,2'-binaphthyl derivatives, which exhibit two well-defined energy minima at 40° and 140° due to stronger steric hindrance. The flexibility of the 1,1'-binaphthyl backbone enables adaptive conformational changes during metal coordination or supramolecular assembly.
Thiol Group Spatial Orientation and Tautomerism
The thiol (-SH) groups at the 2 and 2' positions adopt a syn or anti spatial orientation relative to the binaphthyl axis, depending on the torsional state of the backbone. In the syn configuration, both thiol groups reside on the same face of the molecule, facilitating intramolecular hydrogen bonding or disulfide formation. In contrast, the anti configuration positions the thiols on opposite faces, favoring intermolecular interactions.
While tautomerism between thiol and thione forms is common in simpler dithiols (e.g., β-thioxoketones), this compound exhibits negligible thione-thiol tautomerism due to the stability conferred by conjugation with the aromatic naphthalene rings. Density functional theory (DFT) calculations indicate a thiol-thiolate equilibrium with a pK~a~ of ~8.5 for the free molecule, similar to unperturbed cysteine residues. However, coordination to metal centers (e.g., Fe, Au) lowers the pK~a~, stabilizing the thiolate form and enhancing nucleophilic reactivity.
Comparative Analysis with Related Biphenyl Dithiol Derivatives
The extended π-system of the binaphthyl backbone in this compound enhances electronic communication between the thiol groups compared to biphenyl analogs. This property is critical for applications in asymmetric catalysis, where the chiral environment and electronic delocalization improve enantioselectivity. In contrast, fluorinated biphenyldithiols exhibit reduced electron density at sulfur atoms, favoring stronger metal-sulfur bonds in coordination complexes.
Crystallographic Studies and Conformational Polymorphism
X-ray diffraction analyses of metal complexes reveal key structural insights:
- Rhodium complexes : In [Rh₂(μ-L)(CO)₃(PPh₃)]₂ (L = [1,1'-binaphthalene]-2,2'-dithiolate), the binaphthyl backbone adopts a torsion angle of 85.2°, with Rh–S bond lengths of 2.31–2.33 Å. The thiolate ligands coordinate in a μ²-S,S' fashion, forming a Rh₂S₂ rhomboid core.
- Gold complexes : The Au(I) complex [Au₂(μ-L)(PPh₃)₂] exhibits a near-linear S–Au–S geometry (bond angle: 173.5°), with a binaphthyl torsion angle of 89.7°. The Au–Au distance of 3.906 Å suggests weak aurophilic interactions.
Conformational polymorphism is limited in the solid state due to the rigidity of the naphthalene rings. However, solvent-induced variations in torsion angles (±5°) have been observed in solution-phase vibrational circular dichroism (VCD) studies. These findings align with computational models predicting a shallow energy minimum around 90°, which permits slight torsional adjustments without significant energy penalties.
Table 1 : Crystallographic parameters for selected this compound complexes
Structure
3D Structure
Properties
IUPAC Name |
1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIXYILPGIIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347736 | |
| Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102555-71-5 | |
| Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
| Property | [1,1'-Binaphthalene]-2,2'-dithiol (BNSH) | [1,1'-Binaphthalene]-2,2'-diol (BINOL) |
|---|---|---|
| Molecular Formula | C₂₀H₁₄S₂ | C₂₀H₁₄O₂ |
| Functional Groups | Thiol (-SH) | Hydroxyl (-OH) |
| Molecular Weight | 318.455 g/mol | 286.32 g/mol |
| Acidity | Higher (pKa ~8–9 for -SH) | Lower (pKa ~9–10 for -OH) |
| Coordination | Binds soft metals (e.g., Au, Ag) | Binds hard metals (e.g., Al, Ti) |
| Symmetry | C₂-symmetric | C₂-symmetric |
BNSH’s thiol groups confer stronger metal-binding affinity for transition metals compared to BINOL’s hydroxyl groups, making it suitable for gold surface functionalization . BINOL’s hydroxyl groups are more acidic but less nucleophilic, favoring hydrogen-bonding interactions in catalysis .
Stability and Reactivity
- BNSH : Prone to oxidation, forming disulfide bridges unless stored under inert conditions.
- BINOL: More stable under ambient conditions but susceptible to etherification under acidic/basic conditions .
Other Related Binaphthyl Derivatives
Preparation Methods
Procedure Overview
-
Lithiation : Racemic 2,2'-dibromo-1,1'-binaphthyl is treated with tert-butyllithium (t-BuLi) at −78°C in anhydrous tetrahydrofuran (THF).
-
Thiolation : The dilithiated intermediate is quenched with elemental sulfur (S₈), forming the corresponding disulfide. Subsequent reduction with lithium aluminium hydride (LiAlH₄) yields BNT.
Key Parameters
Table 1: Lithiation-Thiolation Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Lithiating Agent | t-BuLi (2.5 equiv) | <75% with excess |
| Quenching Agent | S₈ (1.1 equiv) | Lower S₈ reduces disulfide byproducts |
| Reduction | LiAlH₄ (3.0 equiv) | Complete conversion |
Newman–Kwart Rearrangement: Stereocontrol and Modern Adaptations
The Newman–Kwart rearrangement offers superior stereochemical fidelity, making it the preferred method for synthesizing enantiopure BNT.
Synthetic Sequence
-
Thioester Formation : (R)- or (S)-1,1'-binaphthol reacts with dimethylthiocarbamoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
-
Rearrangement : The thioester undergoes thermal reorganization at 200–220°C, producing the ortho-thiocarbamate derivative.
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Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH) cleaves the thiocarbamate group, yielding BNT with >99% enantiomeric excess (ee).
Advantages Over Competing Methods
Table 2: Newman–Kwart Process Metrics
| Stage | Conditions | Outcome |
|---|---|---|
| Thioester Synthesis | 0°C, 2 h, Et₃N | 98% conversion |
| Rearrangement | 210°C, N₂, 1 h | 92% yield |
| Hydrolysis | 1M NaOH, reflux, 4 h | 95% recovery, >99% ee |
Resolution of Racemates: Accessing Enantiopure BNT
For applications requiring single enantiomers, resolution techniques are indispensable.
Diastereomeric Salt Formation
Racemic BNT is converted to menthyl esters via reaction with (−)-menthyl chloroformate. The diastereomers exhibit distinct solubilities in hexane/ethyl acetate mixtures, enabling separation by fractional crystallization. Subsequent hydrolysis with potassium carbonate (K₂CO₃) in methanol affords enantiopure BNT with 97–99% ee.
Chromatographic Resolution
Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve racemic BNT at preparative scales. This method achieves 99% ee but requires specialized equipment and higher solvent volumes.
Industrial-Scale Production: Challenges and Innovations
Industrial synthesis prioritizes cost-efficiency and minimal waste.
Continuous Flow Lithiation
Recent advances employ continuous flow reactors to enhance the safety and efficiency of lithiation steps. By maintaining precise temperature control and residence times, t-BuLi usage is reduced by 20%, and disulfide byproducts are minimized to <5%.
Green Chemistry Initiatives
-
Solvent Recycling : THF recovery rates exceed 90% via distillation.
-
Catalytic Reductions : Hydrogen gas (H₂) with palladium catalysts replaces LiAlH₄ in thiolation steps, reducing metal waste.
Comparative Analysis of Methodologies
Table 3: Method Comparison for BNT Synthesis
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Ullmann Coupling | <30 | N/A | Low | Low |
| Lithiation-Thiolation | 60–75 | Racemic | High | Moderate |
| Newman–Kwart | 85–90 | >99 | Moderate | High |
| Resolution | 40–50* | 97–99 | Low | High |
| *Per enantiomer |
Q & A
Q. What are the established methods for synthesizing enantiomerically pure [1,1'-Binaphthalene]-2,2'-dithiol?
Enantiopure this compound (BINAS) is typically synthesized via two primary routes:
- Enzymatic Resolution : Cholesterol esterase catalyzes the hydrolysis of racemic S,S'-dipentanoate derivatives, yielding enantiomers with 98% ee. Absolute configuration is confirmed via X-ray crystallography, while enantiomeric purity is validated by ¹H NMR analysis of diastereomeric derivatives .
- Newman-Kwart Rearrangement : Thiocarbamoyl derivatives of enantiopure [1,1'-Binaphthalene]-2,2'-diol (BINOL) undergo thermal rearrangement under controlled conditions to produce the dithiol. This method achieves high yields and preserves stereochemical integrity .
Table 1 : Comparison of Synthesis Methods
| Method | Enantiomeric Excess (ee) | Key Steps | Reference |
|---|---|---|---|
| Enzymatic Resolution | 98% | Diastereomer separation, NMR/X-ray | |
| Newman-Kwart Rearrangement | >95% | Thermal rearrangement of BINOL |
Q. How is the enantiomeric purity of this compound experimentally validated?
- ¹H NMR Analysis : Diastereomeric derivatives (e.g., esters or metal complexes) are prepared, and their distinct proton environments are resolved via NMR .
- X-ray Crystallography : Absolute configuration is confirmed by single-crystal analysis, which also provides structural insights into steric and electronic properties .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for distinguishing enantiomers via chiral shift reagents.
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB, often coupled with circular dichroism (CD) for optical activity confirmation .
- Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., m/z 318.054 for C₂₀H₁₄S₂) .
Advanced Research Questions
Q. What computational approaches predict the stereochemical stability of this compound?
Density functional theory (DFT) studies reveal that racemization proceeds via an anti pathway with a centrosymmetric transition state. The activation Gibbs energy (Δ‡G) for BINAS is ~35 kcal/mol, consistent with experimental observations. A local minimum in the reaction pathway suggests intermediate stabilization, impacting chiral retention in catalysis .
Q. How does this compound function as a chiral ligand in asymmetric catalysis?
BINAS exhibits C₂-symmetry and π-π stacking interactions, making it effective in:
Q. What experimental contradictions exist in reported synthetic yields of this compound?
Discrepancies arise from:
- Reaction Conditions : Enzymatic methods (98% ee but lower yields due to hydrolysis inefficiency) vs. Newman-Kwart routes (higher yields but requiring stringent temperature control) .
- Purification Challenges : Thiol oxidation during column chromatography reduces isolated yields, necessitating inert atmosphere handling .
Q. How can steric and electronic modifications of this compound enhance catalytic performance?
Substituent effects are explored via:
- Derivatization : Introducing electron-withdrawing groups (e.g., Br at 3,3'-positions) alters redox potentials and steric bulk, improving enantioselectivity in cross-coupling reactions .
- Hybrid Ligands : Combining BINAS with phosphine groups (e.g., BINAP hybrids) enhances metal coordination versatility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
